

Establishing Safe Disposal Procedures for Fuzapladib Sodium

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Fuzapladib sodium	
Cat. No.:	B12403954	Get Quote

The proper disposal of **Fuzapladib sodium**, an active pharmaceutical ingredient (API), is critical for laboratory safety and environmental protection. As a selective inhibitor of Leukocyte Function-Associated Antigen-1 (LFA-1), its handling and disposal require adherence to specific protocols outlined in the official Safety Data Sheet (SDS). **Fuzapladib sodium** is commercially available as the active ingredient in PANOQUELL®-CA1, a lyophilized powder for injection used in veterinary medicine.[1][2] The procedures outlined below provide a systematic approach for researchers and laboratory professionals to establish safe handling and disposal plans.

The cornerstone of a safe disposal plan is the Safety Data Sheet (SDS) for the specific product being used. For PANOQUELL®-CA1, the product insert explicitly directs users to obtain the SDS from the manufacturer, Ceva Animal Health, LLC, at 1-800-999-0297 or --INVALID-LINK--] [2]">www.ceva.com.[1][2]

Immediate Safety and Handling Precautions

Before addressing disposal, personnel must be aware of the immediate handling precautions and user safety warnings associated with **Fuzapladib sodium**.

User Safety Warnings:

- Human Use: The product is not for use in humans.[1][2][3]
- Handling: Keep the medication out of reach of children.[1][2]



- Teratogenic Potential: Limited data are available on the potential teratogenic effects.
 Individuals who are pregnant, breastfeeding, or planning to become pregnant should avoid direct contact.[3][4]
- Hypersensitivity: Anyone with a known hypersensitivity to Fuzapladib sodium or its excipients should avoid contact.[1]

In Case of Accidental Exposure:

- Self-Injection: Seek medical advice immediately and show the package insert or label to the physician.[1][2]
- Skin Contact: Wash the exposed skin with water for at least 15 minutes. If redness and swelling occur, seek medical advice.[1][2]
- Eye Exposure: Rinse the eyes with water for at least 15 minutes. If wearing contact lenses, remove them after the initial rinse and continue rinsing. Seek medical advice if irritation persists.[1][2]
- Ingestion: Rinse the mouth with water. Do not induce vomiting unless directed by medical personnel. Seek immediate medical advice.[1][2]

Storage of Fuzapladib Sodium Product (PANOQUELL®-CA1)

Proper storage is essential to maintain the chemical's integrity and prevent accidental exposure. The quantitative storage parameters are summarized below.

Product State	Temperature Range (°C)	Temperature Range (°F)	Duration
Unopened Vials	15°C to 25°C	59°F to 77°F	Until expiration
Reconstituted Product	2°C to 8°C	36°F to 46°F	Up to 28 days

Step-by-Step Disposal Workflow

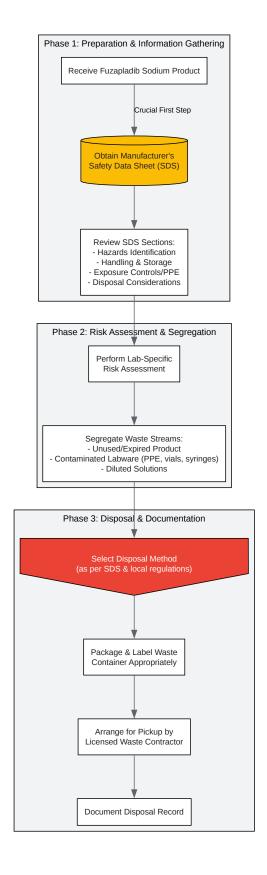


Safety Operating Guide

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The proper disposal of **Fuzapladib sodium** is a process that begins with a thorough review of the manufacturer's official guidance. The following workflow provides a systematic procedure for laboratory personnel to follow.





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Caption: Workflow for the safe and compliant disposal of **Fuzapladib sodium**.



General Principles of Pharmaceutical Waste Disposal

While the specific disposal method for **Fuzapladib sodium** will be detailed in its SDS, general principles for pharmaceutical waste apply. Pharmaceutical waste must be segregated from general and biohazardous waste streams to ensure it does not end up in landfills or sewer systems where it can cause environmental harm.[5][6]

The product PANOQUELL®-CA1 contains the excipients D-mannitol and tromethamine in addition to **Fuzapladib sodium**.[1] SDS information for these components suggests that they are generally disposed of via a licensed chemical destruction plant or controlled incineration.[7] [8] However, the disposal of the final product formulation must be based on the hazards of the active ingredient, **Fuzapladib sodium**.

The decision process for segregating and managing laboratory chemical waste is outlined in the diagram below.



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Caption: Decision logic for segregating **Fuzapladib sodium** waste.

Ultimately, all pharmaceutical waste, whether classified as hazardous or non-hazardous, typically requires disposal via high-temperature incineration by a licensed waste management contractor to ensure complete destruction and prevent environmental release.[9] Researchers must consult their institution's Environmental Health and Safety (EHS) department and adhere to all federal, state, and local regulations.



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- To cite this document: BenchChem. [Establishing Safe Disposal Procedures for Fuzapladib Sodium]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12403954#fuzapladib-sodium-proper-disposal-procedures]

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